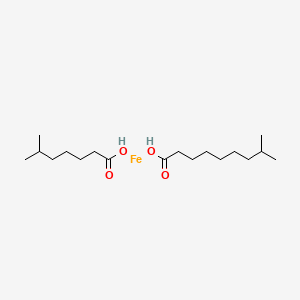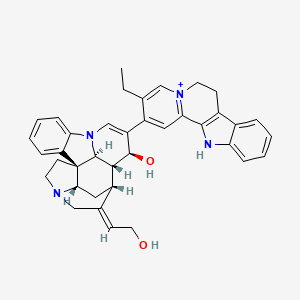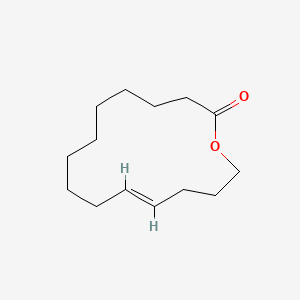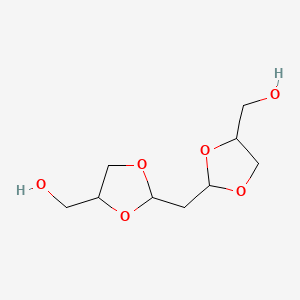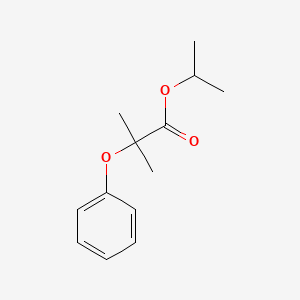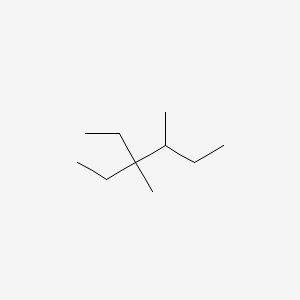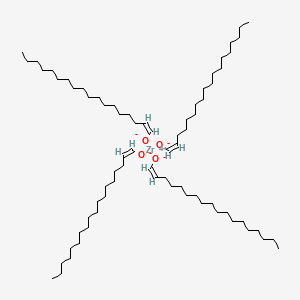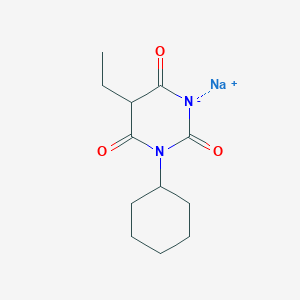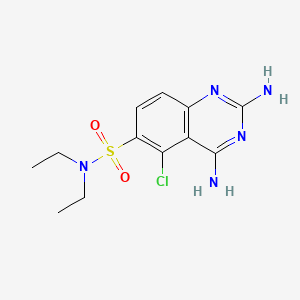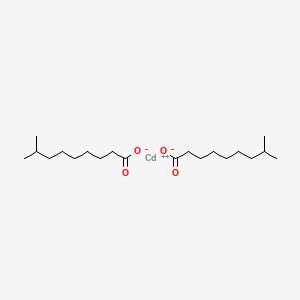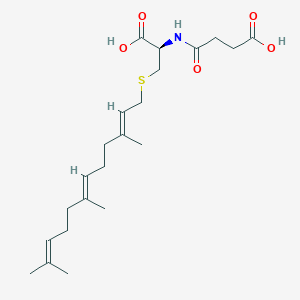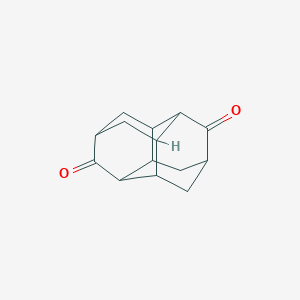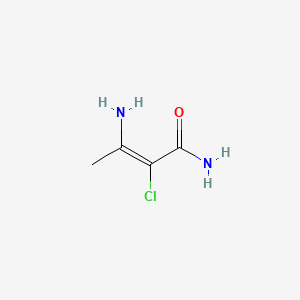
Formic acid, manganese salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese formate can be synthesized through the reaction of manganese carbonate or manganese hydroxide with formic acid. The reaction typically occurs under mild conditions, with the manganese carbonate or hydroxide being dissolved in an aqueous solution of formic acid, resulting in the formation of manganese formate and water.
Industrial Production Methods: Industrial production of manganese formate involves the reaction of manganese dioxide with formic acid. The reaction is carried out in a controlled environment to ensure the purity of the product. The manganese dioxide is gradually added to the formic acid solution, and the mixture is stirred until the reaction is complete. The resulting manganese formate is then filtered, washed, and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Manganese formate undergoes various chemical reactions, including:
Oxidation: Manganese formate can be oxidized to form manganese dioxide and carbon dioxide.
Reduction: It can be reduced to manganese metal and formic acid.
Decomposition: Upon heating, manganese formate decomposes to form manganese oxide, carbon monoxide, and water.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used. The reaction is usually conducted under an inert atmosphere to prevent oxidation.
Decomposition: The decomposition reaction is carried out by heating the manganese formate in a controlled environment, typically in the presence of an inert gas like nitrogen.
Major Products Formed:
Oxidation: Manganese dioxide and carbon dioxide.
Reduction: Manganese metal and formic acid.
Decomposition: Manganese oxide, carbon monoxide, and water.
Scientific Research Applications
Manganese formate has several scientific research applications, including:
Catalysis: It is used as a catalyst in various chemical reactions, including the dehydrogenation of formic acid to produce hydrogen gas and carbon dioxide
Hydrogen Storage: Manganese formate is explored as a potential hydrogen storage material due to its ability to release hydrogen gas upon decomposition.
Biological Studies: It is used in studies related to the metabolism of formic acid in biological systems.
Industrial Applications: Manganese formate is used in the production of manganese-based catalysts and as a precursor for the synthesis of other manganese compounds.
Mechanism of Action
The mechanism of action of manganese formate in catalytic reactions involves the coordination of the formate ion to the manganese center. This coordination facilitates the transfer of electrons and protons, leading to the desired chemical transformation. In the case of formic acid dehydrogenation, the manganese formate complex acts as a catalyst, promoting the release of hydrogen gas and carbon dioxide through a series of redox reactions .
Comparison with Similar Compounds
Iron Formate: Similar to manganese formate, iron formate is used as a catalyst in various chemical reactions. manganese formate is often preferred due to its higher stability and activity.
Cobalt Formate: Cobalt formate is another similar compound used in catalysis. It has different electronic properties compared to manganese formate, leading to variations in catalytic activity and selectivity.
Nickel Formate: Nickel formate is used in hydrogenation reactions. It is less commonly used than manganese formate due to its higher cost and lower availability.
Uniqueness of Manganese Formate: Manganese formate is unique due to its high stability, low cost, and effectiveness as a catalyst in various chemical reactions. Its ability to release hydrogen gas upon decomposition makes it a promising candidate for hydrogen storage applications .
Properties
CAS No. |
14998-38-0 |
|---|---|
Molecular Formula |
CHMnO2+ |
Molecular Weight |
99.955 g/mol |
IUPAC Name |
manganese(2+);formate |
InChI |
InChI=1S/CH2O2.Mn/c2-1-3;/h1H,(H,2,3);/q;+2/p-1 |
InChI Key |
KRGWXMCMZFLAAO-UHFFFAOYSA-M |
Canonical SMILES |
C(=O)[O-].[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


